![molecular formula C18H17ClN2O3 B5550844 1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)

1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

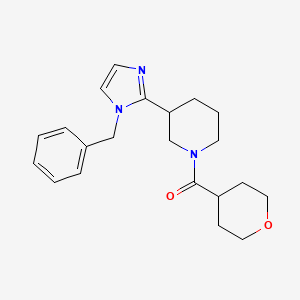

The synthesis of related piperazine derivatives typically involves multi-step chemical reactions, including alkylation, reduction, and hydrolysis processes. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, was achieved through a series of reactions starting from 2,6-dichloro-nitrobenzene, highlighting the complex methodology that might be applied to our compound of interest as well (Quan, 2006).

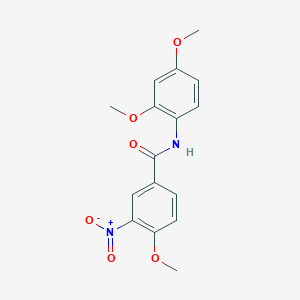

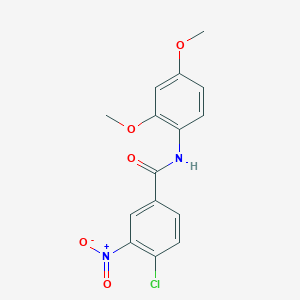

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone reveals a planar amide moiety, indicating conjugation within the molecule, which can influence its chemical behavior. An example is 1-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-3-buten-2-ol, which exhibits an almost planar amide structure due to conjugation, and this might be analogous to the structural characteristics of our compound (Miyata et al., 2004).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis process of related piperazine derivatives, including 1-(2,3-dichlorophenyl)piperazine, involves several steps such as alkylation, acidulation, and hydrolysis, yielding pharmaceutical intermediates. Factors influencing these reactions are significant for optimizing production (Quan, 2006) Study on synthesis of 1-(2,3-dichlorophenyl)piperazine.

- The crystal structure of a related compound, 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol, has been determined, revealing insights into molecular interactions and structural configurations (Miyata et al., 2004) Crystal structure of 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol.

Antitumor and Antimicrobial Activities

- Piperazine derivatives have demonstrated potential anticancer activities. For instance, certain 1,2,4-triazine derivatives with piperazine amide moiety showed promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014) In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives.

- Novel 1,2,4-triazole derivatives, including some with piperazine components, exhibited antimicrobial activities, highlighting their potential in addressing bacterial and fungal infections (Bektaş et al., 2010) Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.

Neuropharmacological Applications

- Studies on 1-(m-Chlorophenyl)piperazine, a related compound, have investigated its interaction with neurotransmitter receptors in the human brain, revealing its complex neuropsychopharmacological profile and potential therapeutic implications (Hamik & Peroutka, 1989) 1-(m-Chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.

Analytical and Forensic Applications

- The development of rapid screening methods for detecting derivatives of piperazine, such as 1-(3-chlorophenyl)piperazine, in forensic samples has been explored, demonstrating the compound's relevance in forensic analysis (Silva et al., 2021) Development of a simple and rapid screening method for the detection of 1-(3-chlorophenyl)piperazine in forensic samples.

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c19-14-7-4-8-15(11-14)21-10-9-20(12-16(21)22)18(24)17(23)13-5-2-1-3-6-13/h1-8,11,17,23H,9-10,12H2/t17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTKJEJXVORSSP-QGZVFWFLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C(C2=CC=CC=C2)O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)CN1C(=O)[C@@H](C2=CC=CC=C2)O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)

![5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5550765.png)

![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-methoxy-1H-indole-2-carboxamide hydrochloride](/img/structure/B5550775.png)

![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)

![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)